molecular formula C10H7ClN2O2 B13665677 3-Amino-8-chloroquinoline-2-carboxylic acid

3-Amino-8-chloroquinoline-2-carboxylic acid

Cat. No.: B13665677
M. Wt: 222.63 g/mol
InChI Key: JMJQPHSFNFMICT-UHFFFAOYSA-N
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Description

3-Amino-8-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 8-position, and a carboxylic acid group at the 2-position of the quinoline ring. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-chloroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline ring system. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinolines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

3-Amino-8-chloroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimalarial and antiviral agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-8-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • Quinoline-4-carboxylic acid
  • 2-(Phenylethynyl)quinoline-3-carbaldehyde

Uniqueness

3-Amino-8-chloroquinoline-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-amino-8-chloroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c11-6-3-1-2-5-4-7(12)9(10(14)15)13-8(5)6/h1-4H,12H2,(H,14,15)

InChI Key

JMJQPHSFNFMICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)C(=O)O)N

Origin of Product

United States

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